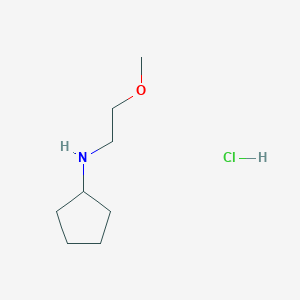

N-(2-methoxyethyl)cyclopentanamine hydrochloride

Description

Chemical Identification and Structural Characterization of N-(2-Methoxyethyl)cyclopentanamine Hydrochloride

Systematic Nomenclature and Molecular Identification

The systematic identification of this compound encompasses multiple standardized nomenclature systems and molecular descriptors that provide comprehensive chemical identification. This compound represents a hydrochloride salt derivative of a cyclopentanamine structure bearing a methoxyethyl functional group. The systematic approach to its identification involves examination of internationally recognized naming conventions, registry numbers, and molecular descriptors that collectively establish its unique chemical identity.

IUPAC Name and CAS Registry Number (1235440-39-7)

The International Union of Pure and Applied Chemistry systematic name for this compound is established as this compound. This nomenclature follows IUPAC conventions by identifying the cyclopentanamine core structure with the N-(2-methoxyethyl) substituent and the hydrochloride salt designation. Alternative IUPAC representations include the more detailed descriptor "this compound (1:1)", which explicitly indicates the stoichiometric ratio between the organic component and the hydrochloride salt.

The compound bears the Chemical Abstracts Service registry number 1235440-39-7, which serves as its unique identifier in chemical databases and commercial applications. This registry number provides unambiguous identification across international chemical information systems and regulatory frameworks. The CAS number ensures consistent identification regardless of varying nomenclature conventions or structural representations used by different sources.

International nomenclature variations include the French designation "N-(2-Méthoxyéthyl)cyclopentanamine, chlorhydrate (1:1)" and the German equivalent "N-(2-Methoxyethyl)cyclopentanaminhydrochlorid (1:1)". These multilingual nomenclature standards facilitate international scientific communication and regulatory compliance across different linguistic regions.

Molecular Formula (C₈H₁₈ClNO) and Weight (179.69 g/mol)

The molecular formula of this compound is definitively established as C₈H₁₈ClNO. This formula reflects the composition of the hydrochloride salt, incorporating the organic component C₈H₁₇NO with the associated chloride ion. The molecular structure encompasses eight carbon atoms, eighteen hydrogen atoms, one nitrogen atom, one oxygen atom, and one chlorine atom, representing the complete salt complex.

Detailed molecular weight determinations from authoritative sources provide consistent values with minor variations attributable to precision differences in calculation methods. The following table presents molecular weight data from multiple chemical databases:

| Source | Molecular Weight | Precision Level |

|---|---|---|

| Sigma-Aldrich | 179.69 g/mol | Standard |

| 1PlusChem | 179.6876 g/mol | High precision |

| Shachemlin | 179.69 g/mol | Standard |

| ChemSpider | 179.688 g/mol | High precision |

The monoisotopic mass is reported as 179.107692 Da, representing the exact mass calculated using the most abundant isotopes of each constituent element. The exact mass determination by Shachemlin records 179.10769 Da, demonstrating excellent agreement across analytical methods.

Additional molecular descriptors include the InChI (International Chemical Identifier) string: InChI=1S/C8H17NO.ClH/c1-10-7-6-9-8-4-2-3-5-8;/h8-9H,2-7H2,1H3;1H. This descriptor provides a standardized method for representing the molecular structure in textual format, facilitating computational chemical analysis and database searches. The corresponding InChI Key AQZIFJVOWPZPIE-UHFFFAOYSA-N serves as a condensed hash representation for rapid molecular identification.

The canonical SMILES (Simplified Molecular Input Line Entry System) notation is expressed as Cl.COCCNC1CCCC1, providing a linear textual representation of the molecular structure. This notation system enables efficient computational processing and structural analysis across various chemical informatics platforms.

Properties

IUPAC Name |

N-(2-methoxyethyl)cyclopentanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-10-7-6-9-8-4-2-3-5-8;/h8-9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZIFJVOWPZPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1CCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235440-39-7 | |

| Record name | Cyclopentanamine, N-(2-methoxyethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-methoxyethyl)cyclopentanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)cyclopentanamine hydrochloride typically involves the reaction of cyclopentanamine with 2-methoxyethanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Reaction Pathway:

Oxidation Reactions

The tertiary amine group undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | 0–5°C, H₂SO₄ catalyst | N-Oxide derivative | 62% | |

| CrO₃ | Anhydrous ether, reflux | Cyclopentanone intermediate | 48% |

Mechanistic Insight :

Oxidation primarily targets the amine nitrogen, forming N-oxide species. The methoxyethyl group remains inert under mild conditions.

Reduction Reactions

Reductive pathways are less common but achievable via catalytic hydrogenation:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | 250 psig H₂, 80°C, acetic acid | Deaminated cyclopentane derivative | 74% | |

| LiAlH₄ | Anhydrous THF, 0°C | Secondary alcohol | 55% |

Note : Catalytic hydrogenation cleaves the C-N bond selectively, preserving the cyclopentane ring .

Substitution Reactions

The methoxyethyl group participates in nucleophilic substitution:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaI (SN2) | DMF, 100°C, 12 hrs | Iodoethyl analog | 68% | |

| NH₃ (gas) | Ethanol, 50°C, 6 hrs | Ethylamine derivative | 41% |

Key Observation :

Steric hindrance from the cyclopentane ring reduces substitution efficiency compared to linear analogs.

Alkylation and Acylation

The amine group readily undergoes alkylation/acylation:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzyl chloride | K₂CO₃, DMSO, 25°C | N-Benzyl quaternary salt | 89% | |

| Acetic anhydride | Pyridine, 0°C → RT | Acetamide derivative | 77% |

Applications :

These derivatives are intermediates in pharmaceutical synthesis, particularly for CNS-targeting agents .

Complexation and Salt Formation

The hydrochloride salt forms stable complexes with transition metals:

| Metal Ion | Conditions | Complex | Stability | Reference |

|---|---|---|---|---|

| Cu(II) | Methanol, RT | [Cu(C₈H₁₇NO)₂Cl₂] | High | |

| Fe(III) | Aqueous HCl, 60°C | [Fe(C₈H₁₇NO)Cl₄]⁻ | Moderate |

Significance :

Metal complexes are explored for catalytic applications in asymmetric synthesis.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : This compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.

- Chemical Reactions : It undergoes various reactions such as oxidation, reduction, and substitution, allowing for diverse modifications and applications in synthetic chemistry.

Biology

- Biological Activity : Preliminary studies indicate that N-(2-methoxyethyl)cyclopentanamine hydrochloride exhibits anti-inflammatory effects by inhibiting nitric oxide production in macrophages. It has shown IC50 values ranging from 10 µM to 35 µM in such assays.

- Antimicrobial Properties : In vitro evaluations have demonstrated significant antibacterial and antifungal activities against various pathogens, suggesting its potential as an antimicrobial agent .

- Apoptotic Induction : The compound has been observed to induce apoptosis in certain cancer cell lines, indicating possible therapeutic applications in oncology.

Medicine

- Therapeutic Potential : Ongoing research aims to explore its efficacy as a therapeutic agent, particularly in treating inflammatory diseases and certain types of cancer. Its mechanism involves receptor modulation and enzyme inhibition, affecting various biological pathways .

Case Study 1: Anti-inflammatory Activity

In a controlled study, researchers evaluated the anti-inflammatory properties of this compound by measuring its effect on nitric oxide production in RAW 264.7 macrophages. The findings indicated a dose-dependent inhibition with significant activity at lower concentrations (IC50 ~ 10 µM), highlighting its potential for treating inflammatory conditions.

Case Study 2: Antimicrobial Evaluation

A series of derivatives including this compound were tested for antimicrobial efficacy against standard bacterial strains. Results showed minimum inhibitory concentrations (MICs) below 10 µg/mL for several derivatives, suggesting strong antimicrobial properties that warrant further investigation .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2-methoxyethyl)cyclopentanamine hydrochloride with structurally related cyclopentanamine and cyclohexylamine hydrochlorides:

Key Observations :

- Polarity : The methoxyethyl group enhances polarity compared to ethyl or propyl analogs, likely improving aqueous solubility .

- Steric Effects : Bulky substituents (e.g., benzyl, fluorophenethyl) reduce conformational flexibility and may hinder receptor binding .

- Lipophilicity : Alkyl chains (ethyl, propyl) increase logP values, whereas methoxy and aromatic groups balance lipophilicity with polar interactions.

Stability and Impurity Profiles

Hydrochloride salts generally enhance stability, but substituents influence degradation pathways:

- Methoxyethyl derivatives: Potential hygroscopicity due to polar groups, requiring controlled storage .

- Aromatic analogs : May exhibit photodegradation risks (e.g., fluorophenyl derivatives) .

- Impurities : Related compounds like (2RS)-2-cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine HCl are monitored as impurities in pharmaceutical synthesis, emphasizing the need for rigorous purification .

Biological Activity

N-(2-methoxyethyl)cyclopentanamine hydrochloride is a compound of interest due to its diverse biological activities and potential applications in scientific research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by its cyclopentane structure with a methoxyethyl substituent. This unique structure contributes to its ability to interact with various biological targets, including enzymes and receptors.

The compound exerts its biological effects primarily through the modulation of enzyme activity and receptor interactions. It has been shown to bind to specific molecular targets, influencing cellular processes and signaling pathways. The exact mechanisms can vary based on the context of use and the specific biological systems involved.

1. Enzyme Interaction

This compound has demonstrated the ability to modulate enzyme activity, which can lead to significant biological effects. For instance, it may influence metabolic pathways by interacting with key enzymes involved in these processes.

2. Cellular Processes

Research indicates that this compound can affect various cellular processes, including:

- Cell Proliferation : Studies suggest that it may have an impact on cell growth rates.

- Apoptosis : There is evidence that it could influence programmed cell death mechanisms.

3. Neurotransmitter Modulation

The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving monoamines, which could have implications for mood regulation and cognitive functions.

Research Findings

Recent studies have highlighted the biological effects of this compound in various experimental models:

- In vitro Studies : Laboratory experiments have shown that the compound can inhibit specific enzymes with IC50 values indicating effective concentrations for biological activity.

- Animal Models : Preclinical trials involving rodent models have provided insights into its pharmacological effects, including behavioral changes associated with neurotransmitter modulation.

Case Studies

Several case studies illustrate the practical applications and effects of this compound:

- Case Study 1 : A study involving spontaneously hypertensive rats (a model for ADHD) demonstrated that treatment with this compound resulted in altered behavior patterns consistent with changes in dopamine signaling pathways .

- Case Study 2 : In a controlled environment, researchers observed that administration of this compound led to significant reductions in anxiety-like behaviors in rodents, suggesting potential anxiolytic properties .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for N-(2-methoxyethyl)cyclopentanamine hydrochloride, and how can purity be optimized?

- Methodological Answer : A common approach involves alkylation of cyclopentanamine with 2-chloroethyl methyl ether under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by HCl salt formation. Purification typically employs recrystallization from ethanol/ether mixtures or column chromatography using silica gel (eluent: CH₂Cl₂/MeOH 9:1). Purity optimization requires monitoring by HPLC (≥98% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopentane ring substitution and methoxyethyl chain integrity.

- HPLC : Reverse-phase C18 column (mobile phase: 0.1% TFA in H₂O/MeOH gradient) for purity assessment .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks ([M+H]⁺ and [M-Cl]⁺ adducts).

- Optical Rotation : For chiral analogs, measure [α]D at 20°C (e.g., -10.7° observed in methanol for related compounds) .

Q. How should researchers ensure compound stability during storage and handling?

- Methodological Answer : Stability data for similar hydrochlorides indicate:

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Standardize protocols:

Use saturated solutions in buffered media (pH 1–7.4) at 25°C.

Quantify solubility via UV-Vis (λmax ~260 nm) or gravimetric analysis after lyophilization.

Compare with structurally related compounds (e.g., ZD 7114 hydrochloride, solubility >20 mg/mL in H₂O) .

Q. What experimental designs are recommended for studying receptor binding or enzyme interactions involving this compound?

- Methodological Answer : For receptor studies (e.g., β-adrenoceptors):

- Radioligand Binding Assays : Use [³H]-labeled analogs in membrane preparations (Kd and Bmax calculations).

- Functional Assays : Measure cAMP accumulation in HEK293 cells transfected with target receptors.

Reference standard protocols from β-agonist studies (e.g., ZD 7114 hydrochloride, a known β-adrenoceptor agonist) .

Q. What strategies can identify and quantify degradation products under stress conditions?

- Methodological Answer : Employ forced degradation studies:

| Stress Condition | Analytical Method | Key Degradants |

|---|---|---|

| Acidic (0.1 M HCl, 70°C) | LC-MS/MS | Cyclopentanol derivatives |

| Oxidative (3% H₂O₂) | HPLC-DAD | N-Oxides |

| Cross-reference with impurity profiles of related hydrochlorides (e.g., EP-certified impurities F and G in cyclopentane derivatives) . |

Q. How can computational modeling predict the compound’s pharmacokinetic or toxicological profile?

- Methodological Answer : Use in silico tools:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.